molecular formula C19H16ClNO4 B2863587 Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923107-00-0

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2863587
CAS No.: 923107-00-0
M. Wt: 357.79
InChI Key: GQZNDZMCVMGPRE-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzofuran core, which is a fused aromatic ring system, and is functionalized with an ethyl ester, a chlorobenzamido group, and a methyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and 9) . These kinases play a crucial role in cell cycle regulation and are often implicated in cancer progression.

Mode of Action

This compound interacts with its targets, CDK6 and CDK9, by inhibiting their activity

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects the cell cycle, particularly the transition from G1 to S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. This can lead to the death of cancer cells, as they are unable to proliferate . In addition, this compound has shown good cytotoxic potential on MCF-7 and T98G cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an α-haloketone under basic conditions.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction. This can be achieved by reacting the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the benzofuran ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-methanol.

    Substitution: Formation of various substituted benzamido derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 3-(4-chlorobenzamido)-2-oxo-6-phenyl-2H-pyran-5-carboxylate: Similar in structure but with a pyran ring instead of a benzofuran ring.

    4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid: Contains a benzamido group but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 6-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZNDZMCVMGPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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